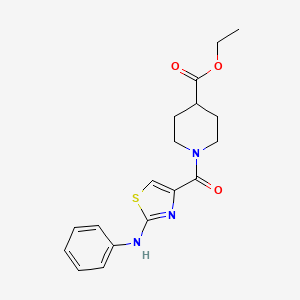
Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring often involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . In a specific example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Chemical Reactions Analysis
The reactivity of thiazoles is influenced by the substituents on the thiazole ring . For instance, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties .Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have shown promise in the fight against tuberculosis. A study by Jeankumar et al. (2013) synthesized a series of these compounds and found one particular derivative, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, to be notably effective against Mycobacterium tuberculosis with significant inhibitory activity and minimal cytotoxicity. This highlights the compound's potential as a novel antituberculosis agent Jeankumar et al., 2013.
Anticancer Activity
The derivatives of Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate have been explored for their anticancer properties. Rehman et al. (2018) synthesized a series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Their findings suggest that some compounds exhibited strong anticancer activities, with low IC50 values, indicating their potential as anticancer agents Rehman et al., 2018.
Corrosion Inhibition
Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate and its derivatives have also been studied for their corrosion inhibition properties. A study by Haque et al. (2018) found that these compounds acted as excellent corrosion inhibitors for mild steel in hydrochloric acid, displaying high inhibition efficiency and suggesting their application in protecting metal surfaces against corrosion Haque et al., 2018.
Antimicrobial and Antifungal Activity
Shafi et al. (2021) explored the synthesis and biological properties of new piperidine substituted benzothiazole derivatives. Their research demonstrated that some synthesized compounds possess significant antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents Shafi et al., 2021.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have neuroprotective and anti-inflammatory properties
Mode of Action
The compound might interact with its targets, leading to a series of biochemical reactions. This could result in changes in the activity of certain proteins or pathways, which could have therapeutic effects .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For instance, it might inhibit the production of inflammatory molecules like nitric oxide (NO) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation .
Result of Action
The molecular and cellular effects of the compound’s action could include reduced inflammation and neuroprotection, as suggested by studies on similar compounds .
Future Directions
Thiazoles are an important class of compounds in medicinal chemistry due to their diverse therapeutic roles . Future research could focus on synthesizing new thiazole-containing compounds and evaluating their biological activities . The design and structure-activity relationship of bioactive molecules could also be explored .
properties
IUPAC Name |
ethyl 1-(2-anilino-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-17(23)13-8-10-21(11-9-13)16(22)15-12-25-18(20-15)19-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQROEKNXIFXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

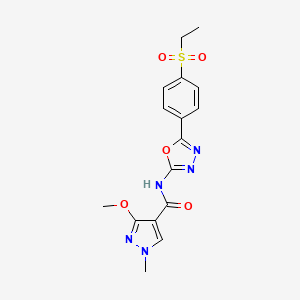
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2727497.png)
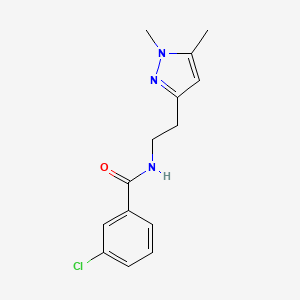
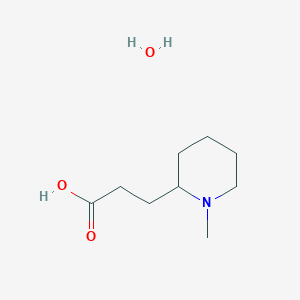
![N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2727501.png)

![2,3-dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2727505.png)
![2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2727506.png)
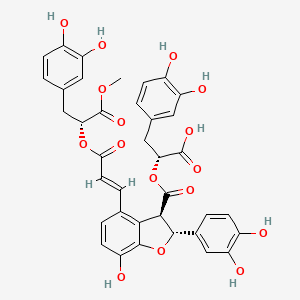
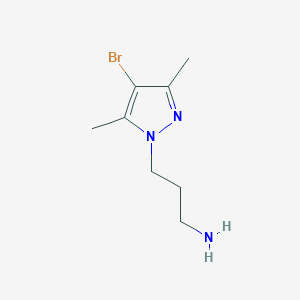

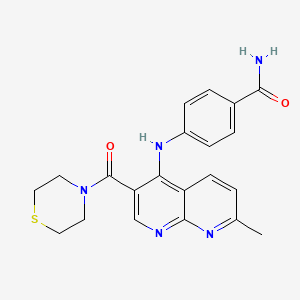

![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2727518.png)